1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine
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Overview
Description
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine typically involves multi-step organic reactions. One common method involves the cyclocondensation reaction of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes . This reaction is carried out under mild conditions and provides a convenient green synthesis route.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic systems are often employed to scale up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities.
Scientific Research Applications
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting microbial growth and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine is unique due to its specific structural features and the presence of the propan-2-amine group, which can enhance its biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine |
InChI |
InChI=1S/C10H17N3/c1-8(11)6-9-7-13-5-3-2-4-10(13)12-9/h7-8H,2-6,11H2,1H3 |
InChI Key |
SQEKTYOWQIRCEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN2CCCCC2=N1)N |
Origin of Product |
United States |
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